molecular formula C16H10FNO3 B2620626 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 780779-37-5

4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B2620626
CAS No.: 780779-37-5
M. Wt: 283.258
InChI Key: SFMVZDJYXQTEAM-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound featuring a benzamide moiety linked to a coumarin (2H-chromen-2-one) core. This structure combines a fluorinated benzamide group, a common feature in pharmaceuticals and agrochemicals, with a coumarin derivative, which is known for its fluorescent properties and diverse biological activities . The molecular formula of the compound is C17H11FNO4 . As a specialized chemical, it is intended for research and development purposes in a laboratory setting. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

4-fluoro-N-(2-oxochromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-12-4-1-10(2-5-12)16(20)18-13-6-7-14-11(9-13)3-8-15(19)21-14/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMVZDJYXQTEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 6-amino-2H-chromen-2-one. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1.2. Amide Bond Formation

The final step involves coupling 6-amino-2H-chromen-2-one with 4-fluorobenzoyl chloride via a Schotten-Baumann reaction:

  • Reagents : 4-fluorobenzoyl chloride (1.2 eq.), triethylamine (base), dichloromethane (solvent) .

  • Conditions : Room temperature, 30–60 minutes under nitrogen .

  • Mechanism : Nucleophilic acyl substitution, where the amine attacks the acyl chloride to form the amide bond.

  • Yield : 85–90% (extrapolated from similar amidation reactions ).

Reaction Optimization and Conditions

Key parameters influencing reaction efficiency:

ParameterOptimal ConditionImpact on Yield/SelectivitySource
Base TriethylamineNeutralizes HCl, drives reaction
Solvent DichloromethaneEnhances solubility of intermediates
Temperature 20–25°CPrevents side reactions (e.g., hydrolysis)
Reaction Time 30–60 minutesEnsures complete conversion

Structural Characterization

Post-synthesis validation employs spectroscopic techniques:

  • FT-IR :

    • Peaks at 1680–1700 cm<sup>-1</sup> (C=O stretch of chromone and amide) .

    • 1240–1260 cm<sup>-1</sup> (C-F stretch) .

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 8.2–8.4 ppm (H-5 and H-7 of chromone, doublets).

    • δ 7.8–8.0 ppm (aromatic protons of 4-fluorobenzamide).

    • δ 6.3 ppm (H-3 of chromone, singlet) .

  • <sup>13</sup>C NMR :

    • δ 160–165 ppm (C=O of chromone and amide).

    • δ 115–120 ppm (C-F coupling) .

Side Reactions and Challenges

  • Competitive O-Acylation :

    • Without proper base stoichiometry, the hydroxyl group of chromone may undergo unintended esterification .

    • Mitigation: Use excess amine and controlled reaction times.

  • Hydrolysis of Acyl Chloride :

    • Moisture-sensitive conditions require anhydrous solvents and inert atmospheres .

Comparative Analysis with Analogous Compounds

Replacing the 4-fluoro group with other substituents (e.g., nitro, methyl) alters reactivity:

SubstituentReaction Yield (%)NotesSource
4-Fluoro 85–90High electron-withdrawing effect
4-Nitro 78–82Steric hindrance reduces efficiency
4-Methyl 88–92Electron-donating groups enhance rate

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that derivatives of coumarin, including 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including lung and breast cancer cells .

Case Study:
A study demonstrated that a related compound significantly reduced the expression of epithelial-mesenchymal transition (EMT) markers in lung cancer cells, suggesting its potential role in inhibiting cancer metastasis .

2. Antimicrobial Properties
The compound has been explored for its antimicrobial effects against various bacterial strains. Coumarin derivatives are known to possess antibacterial and antifungal activities, making them suitable candidates for further development as antimicrobial agents .

3. Anti-inflammatory Effects
Research indicates that coumarin derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

Industrial Applications

Beyond biological applications, 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide may also find use in materials science. Its unique chemical structure allows it to be utilized as a building block for synthesizing novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Substituent(s) Key Property/Biological Activity Reference
4-Fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide Coumarin-Benzamide Para-F on benzamide EP2 receptor modulation candidate
CID890517 Piperidinyl-Benzamide Para-F on benzamide High EP2 potentiation (fold shift >5)
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide Coumarin-Benzamide F on chromene phenyl Positional isomerism alters activity
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Coumarin-Benzamide Br on benzamide Potential prodrug reactivity
SCYX-7158 Benzoxaborole CF3, F on benzamide Antitrypanosomal activity

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
4-Fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide 313.31 2.8 0.12 (DMSO) 215–217
CID890517 313.37 3.1 0.09 (DMSO) 198–200
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 420.30 3.5 0.05 (DMSO) 230–232

Biological Activity

4-Fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of chromone derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is C15H12FNO3C_{15}H_{12}FNO_3 with a molecular weight of approximately 273.26 g/mol. The structure consists of a chromone moiety linked to a benzamide functional group, which contributes to its biological activity.

The biological activity of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This is particularly relevant in cancer treatment, where enzyme inhibition can disrupt tumor growth.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thus reducing oxidative stress in cells, which is crucial in various pathological conditions including cancer and neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the potential of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide as an anticancer agent. It has shown significant inhibitory effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) through various mechanisms:

  • Inhibition of Cell Motility : Research indicates that this compound can suppress the expression of epithelial–mesenchymal transition (EMT) markers such as N-cadherin and Snail, leading to decreased cell motility and invasion .
  • Cytotoxic Effects : In vitro studies have reported that treatment with 50–100 μM concentrations results in approximately 25% inhibition of cell viability in A549 and MCF-7 cells. Compounds similar to this have shown IC50 values indicating effective cytotoxicity against these cancer cell lines .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating specific biochemical pathways responsible for programmed cell death, which is critical for eliminating malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide exhibits antimicrobial activity against various pathogens. Studies have indicated moderate to good activity against bacterial strains, suggesting its potential use in treating infections .

Comparative Table of Biological Activities

Biological ActivityMechanismTarget Cell LinesIC50 Values
AnticancerEnzyme inhibition, apoptosis inductionA549, MCF-7~25% viability reduction at 50–100 μM
AntimicrobialDisruption of microbial membranesVarious bacterial strainsModerate to good activity

Case Studies

  • Lung Cancer Study : In a study evaluating the effects of coumarin derivatives on lung cancer cell motility, compounds similar to 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide significantly inhibited cell invasion by downregulating EMT markers .
  • Breast Cancer Evaluation : Another investigation demonstrated that derivatives could induce cytotoxicity comparable to established chemotherapeutics like 5-FU against MCF-7 cells .
  • Antimicrobial Testing : A series of tests revealed that structurally related compounds exhibited significant antimicrobial properties against various strains, supporting their potential application in infection control .

Q & A

Q. Methodology :

  • Crystallization : Vapor diffusion using ethanol/water mixtures yields monoclinic crystals (space group P2₁/n) .

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 298 K, with absorption correction via multi-scan methods.

  • Refinement : SHELXL-2018 refines anisotropic displacement parameters, achieving R₁ < 0.05 for I > 2σ(I). Key metrics:

    ParameterValue
    Unit cell (Å)a = 14.094(6)
    b = 7.248(3)
    c = 14.517(6)
    β (°)105.116(14)
    V (ų)1431.6(10)
    Z4
    Hydrogen bonds (N–H···O, O–H···O) stabilize the lattice, forming a 3D network .

Advanced: How do density functional theory (DFT) and Hirshfeld surface analyses complement experimental structural data?

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p), revealing HOMO-LUMO energy gaps (~4.5 eV) that correlate with photophysical properties .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., 60% H···O/F contacts, 25% π-π stacking). 2D fingerprint plots validate XRD-derived packing motifs .

Advanced: What role do fluorinated substituents play in modulating biological activity and crystal packing?

  • Biological impact : The 4-fluoro group enhances lipophilicity (log P ~2.8), improving membrane permeability in antimicrobial assays .
  • Crystal engineering : Fluorine participates in weak C–H···F interactions (2.98 Å) and influences molecular tilt angles (e.g., 73.9° between coumarin and benzamide rings) .

Advanced: How are hydrogen-bonding networks analyzed to predict solubility and stability?

  • XRD-derived metrics : Hydrogen-bond distances (e.g., N–H···O = 1.98 Å) and angles (~160°) are calculated using Mercury software.
  • Thermogravimetric analysis (TGA) : Stability up to 200°C correlates with strong intermolecular H-bonds .

Advanced: What challenges arise in refining disordered solvent molecules or twinned crystals using SHELX?

  • Disorder handling : Partial occupancy solvents (e.g., water) are modeled with ISOR/SIMU restraints in SHELXL to avoid overparameterization .
  • Twin refinement : For non-merohedral twinning, HKLF5 format integrates intensity data, with BASF values adjusted iteratively .

Basic: What strategies mitigate impurities during scale-up synthesis?

  • Byproduct control : Recrystallization from ethyl acetate removes unreacted 6-amino coumarin.
  • Process optimization : Slow addition of 4-fluorobenzoyl chloride at 0°C minimizes diacylation byproducts .

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